molecular formula C10H13N3 B157498 2-Isopropyl-1H-benzo[d]imidazol-5-amine CAS No. 1724-56-7

2-Isopropyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B157498
CAS No.: 1724-56-7
M. Wt: 175.23 g/mol
InChI Key: CSAYYKPWXOVGEU-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 191.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. For 2-Isopropyl-1H-benzo[d]imidazol-5-amine, one common method involves the reaction of ortho-phenylenediamine with isopropylamine under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

2-Isopropyl-1H-benzo[d]imidazol-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-benzimidazole
  • 2-phenylbenzimidazole
  • 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-penta substituted phenyl)thiazolidin-3-yl)acetamide

Uniqueness

2-Isopropyl-1H-benzo[d]imidazol-5-amine is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-propan-2-yl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAYYKPWXOVGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-nitro-1,2-phenylenediamine (0.9 g, 5.9 mmol) in 5 ml of isobutyric acid was stirred at reflux for 12 h. The reaction mixture was concentrated in vacuo to yield a dark brown residue, which was dissolved in 100 ml of EtOAc and washed with aqueous NaHCO3. Organic layer was dried over MgSO4 and concentrated in vacuo, yielding an oil which was characterized as 2-isopropyl-5-nitrobenzimidazole and subjected to a following reaction without further purification. The nitrobenzimidazole and 50 mg of 10% Pd—C were dissolved in 100 ml of MeOR and stirred for 12 h under H2. The reaction mixture was filtered and concentrated in vacuo, yielding 0.95 g (5.4 mmol, 92%) of the desired product.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
MeOR
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
92%

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